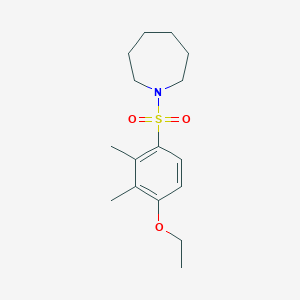![molecular formula C20H23NO5S B245484 (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as CPA, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit protein phosphatase 2A (PP2A) activity.
科学的研究の応用
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been used in various scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neurobiology, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been used to study the role of PP2A in synaptic plasticity and memory formation. In cardiovascular research, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to protect against myocardial ischemia-reperfusion injury.
作用機序
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid selectively inhibits the activity of PP2A, a serine/threonine phosphatase that plays a critical role in the regulation of various cellular processes, including cell cycle progression, apoptosis, and signal transduction. By inhibiting PP2A activity, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid can alter the phosphorylation status of its target proteins and modulate their functions.
Biochemical and Physiological Effects
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have various biochemical and physiological effects, depending on the target proteins and cell types. In cancer cells, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid induces apoptosis by activating the p38 MAPK pathway and inhibiting the Akt pathway. In neurons, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid enhances long-term potentiation (LTP) and memory formation by inhibiting PP2A-mediated dephosphorylation of AMPA receptors. In cardiomyocytes, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid protects against ischemia-reperfusion injury by inhibiting PP2A-mediated dephosphorylation of Akt and ERK1/2.
実験室実験の利点と制限
One of the advantages of using (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid in lab experiments is its selectivity towards PP2A, which allows for the specific modulation of PP2A-regulated pathways. However, the use of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid can also have off-target effects, as PP2A is involved in multiple cellular processes. In addition, the solubility and stability of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid can be a limitation in some experiments, and the optimal concentration and exposure time of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the use of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid in scientific research. One direction is to develop more potent and selective PP2A inhibitors that can overcome the limitations of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid. Another direction is to investigate the role of PP2A in other cellular processes and diseases, such as inflammation and neurodegeneration. Furthermore, the combination of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid with other drugs or therapies may provide new therapeutic strategies for cancer and cardiovascular diseases.
Conclusion
In conclusion, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid is a valuable tool for scientific research due to its ability to selectively inhibit PP2A activity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research and development, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid may have potential clinical applications in the treatment of various diseases.
合成法
The synthesis of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid involves the reaction of 4-aminophenol with 4-cyclohexylbenzene sulfonamide in the presence of triethylamine to obtain the intermediate compound, which is then reacted with chloroacetic acid to form the final product. The yield of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid is around 40%, and the purity can be increased by recrystallization.
特性
分子式 |
C20H23NO5S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
2-[4-[(4-cyclohexylphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C20H23NO5S/c22-20(23)14-26-18-10-8-17(9-11-18)21-27(24,25)19-12-6-16(7-13-19)15-4-2-1-3-5-15/h6-13,15,21H,1-5,14H2,(H,22,23) |
InChIキー |
NUUDXLQCWABHTA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)


![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)


![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)